molecular formula C10H8O2 B1293715 2H-chromene-3-carbaldehyde CAS No. 51593-69-2

2H-chromene-3-carbaldehyde

Cat. No.: B1293715
CAS No.: 51593-69-2
M. Wt: 160.17 g/mol
InChI Key: RISKINCQRSLFRK-UHFFFAOYSA-N
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Description

2H-Chromene-3-carbaldehyde is an organic compound belonging to the chromene family, which is characterized by a benzopyran ring structure. This compound is notable for its presence in various natural products and its significance in synthetic organic chemistry. It serves as a versatile intermediate in the synthesis of numerous biologically active molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of salicylaldehyde with an α,β-unsaturated carbonyl compound under basic conditions, followed by cyclization to form the chromene ring. Another approach involves the use of the Horner-Wadsworth-Emmons reaction or Wittig reaction to introduce the aldehyde group at the 3-position of the chromene ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2H-Ch

Properties

IUPAC Name

2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISKINCQRSLFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199543
Record name 2H-1-Benzopyran-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51593-69-2
Record name 2H-1-Benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51593-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051593692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2H-chromene-3-carbaldehyde?

A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.

Q2: What spectroscopic data can be used to characterize this compound derivatives?

A2: Researchers commonly employ a variety of spectroscopic techniques to characterize these compounds, including:

  • IR spectroscopy: This technique helps identify functional groups present in the molecule, such as carbonyl and aromatic C=C stretches. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • NMR spectroscopy (1H and 13C NMR): This method provides detailed information about the structure and connectivity of atoms within the molecule, including chemical shifts and coupling constants. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Mass spectrometry: This technique determines the molecular weight and fragmentation pattern of the compound, aiding in structure elucidation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • X-ray crystallography: This method provides a three-dimensional structure of the molecule, offering valuable insights into bond lengths, bond angles, and crystal packing. [, , , ]

Q3: What is the significance of the chlorine atom at the 4-position of the 2H-chromene ring?

A3: The chlorine atom at the 4-position plays a crucial role in the reactivity of 2H-chromene-3-carbaldehydes. It serves as a good leaving group, enabling various nucleophilic substitution reactions that allow for the introduction of diverse substituents at this position, leading to a wide range of derivatives. [, , , , , , , , , , , , , , ]

Q4: What types of reactions are commonly employed for synthesizing this compound derivatives?

A4: Numerous synthetic strategies have been developed, including:

  • Condensation reactions: These reactions utilize the aldehyde functionality to form various derivatives like hydrazones, oximes, and Schiff bases. [, , , , , , , , ]
  • Nucleophilic substitution reactions: The 4-chloro substituent allows for the introduction of diverse amines, thiols, and other nucleophiles. [, , , , , , , , ]
  • Cycloaddition reactions: 2H-Chromene-3-carbaldehydes can participate in cycloaddition reactions, leading to the formation of complex heterocyclic systems. [, , , , , , , , , ]
  • Multicomponent reactions: These reactions offer efficient one-pot strategies for assembling diverse this compound derivatives. [, ]

Q5: Are 2H-chromene-3-carbaldehydes known to exhibit catalytic properties?

A5: While 2H-chromene-3-carbaldehydes themselves are not commonly reported as catalysts, they serve as versatile building blocks for synthesizing various heterocyclic compounds with potential catalytic applications. For example, they can be used to create chiral ligands for asymmetric synthesis. [, , ]

Q6: Have computational studies been used to investigate the properties and reactivity of this compound derivatives?

A6: Yes, computational chemistry plays a significant role in understanding these compounds. Researchers utilize:

  • Molecular docking studies: These studies predict the binding modes and interactions of this compound derivatives with various biological targets, such as enzymes and receptors. [, ]
  • Density functional theory (DFT) calculations: These calculations explore electronic properties, molecular geometries, and reaction mechanisms. []
  • Quantitative structure-activity relationship (QSAR) models: These models correlate the structural features of this compound derivatives with their biological activities, aiding in the design of novel compounds with improved potency and selectivity. []

Q7: What are the key biological activities exhibited by this compound derivatives?

A7: Research indicates promising activities, including:

  • Antibacterial activity: Several derivatives have demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria. [, , , , , , , , , ]
  • Antifungal activity: Certain derivatives display significant antifungal properties against various fungal strains. [, , ]
  • Anticancer activity: Emerging evidence suggests the potential of these compounds as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. [, , , , , ]
  • Antioxidant activity: Some derivatives possess antioxidant properties, scavenging free radicals and protecting against oxidative stress. []

Q8: What are the potential applications of this compound derivatives in medicinal chemistry?

A8: Given their diverse biological activities, these compounds hold promise for developing:

  • Novel antimicrobial agents: To address the growing threat of antimicrobial resistance, researchers are exploring this compound derivatives as potential leads for new antibiotics and antifungals. [, , , , , , , , , , , ]
  • Anticancer therapeutics: The cytotoxic properties of some derivatives against cancer cell lines warrant further investigation for their potential as anticancer drugs. [, , , , , ]
  • Antioxidant therapies: Derivatives with antioxidant properties might find applications in treating oxidative stress-related diseases. []
  • Fluorescent probes: Specific derivatives exhibit fluorescence properties, making them valuable tools in chemical biology and bioimaging. [, ]

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